molecular formula C12H9BrFN B568782 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine CAS No. 1257426-56-4

2-[4-(Bromomethyl)phenyl]-5-fluoropyridine

Cat. No.: B568782
CAS No.: 1257426-56-4
M. Wt: 266.113
InChI Key: OYAHFICQIKUCAL-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is an organic compound with the molecular formula C12H9BrFN. It is a biochemical used in various research fields, particularly in proteomics . The compound features a bromomethyl group attached to a phenyl ring, which is further connected to a fluoropyridine moiety. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by coupling reactions to introduce the fluoropyridine group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenyl]-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine involves its ability to participate in various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoropyridine moiety can engage in aromatic interactions. These properties enable the compound to modify biological targets and pathways, making it useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is unique due to its combination of a bromomethyl group and a fluoropyridine moiety. This structure provides distinct reactivity and versatility in various chemical reactions, making it a valuable tool in research and industrial applications.

Biological Activity

2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological mechanisms, pharmacological properties, and research findings associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bromomethyl and fluoropyridine substituents, which contribute to its biological activity. The chemical structure can be represented as follows:

  • Molecular Formula : C11H10BrF
  • Molecular Weight : 253.1 g/mol

The biological activity of this compound involves several mechanisms, primarily through its interaction with specific molecular targets.

  • Targeted Enzymes : This compound has shown inhibitory effects on glycogen synthase kinase-3 (GSK-3), a critical enzyme involved in various cellular processes, including cell proliferation and apoptosis .
  • Cell Cycle Regulation : In vitro studies indicate that the compound can halt cell cycle progression at the G2/M phase, leading to growth inhibition in cancer cells .

Biological Activity

The biological activity of this compound has been evaluated through various assays, demonstrating its potential as an anticancer agent.

In Vitro Studies

A series of in vitro assays have been conducted to assess the compound's cytotoxic effects against different cancer cell lines.

Cell Line IC50 (µM) Mechanism
L1210 Mouse Leukemia0.5Inhibition of cell proliferation via GSK-3 inhibition
U266 Myeloma Cells0.8Induction of apoptosis and cell cycle arrest

These results indicate that this compound exhibits potent inhibitory effects on cancer cell proliferation, particularly in hematological malignancies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the bromomethyl and fluoropyridine groups significantly influence biological activity. For example, replacing the bromomethyl group with other halogens resulted in decreased potency against GSK-3 .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on GSK-3 Inhibition :
    • Researchers investigated the compound's ability to inhibit GSK-3α and GSK-3β. The study found that at a concentration of 1 µM, significant inhibition was observed, indicating its potential as a therapeutic agent for diseases where GSK-3 is implicated .
  • Anticancer Efficacy :
    • A study assessed the efficacy of this compound against various cancer cell lines, demonstrating that it could induce apoptosis and inhibit growth effectively in multiple contexts, particularly in leukemia models .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Absorption : The compound shows good solubility in organic solvents but limited solubility in water.
  • Distribution : It exhibits moderate plasma protein binding.
  • Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, with potential formation of active metabolites.
  • Toxicity Profile : Toxicity assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c13-7-9-1-3-10(4-2-9)12-6-5-11(14)8-15-12/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHFICQIKUCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of alcohol 111 (305 mg, 1.50 mmol) and triphenylphosphine (474 mg, 1.81 mmol) in anhydrous CH2Cl2 (12 mL) was carefully treated with recrystallized N-bromosuccinimide (322 mg, 1.81 mmol) (water bath cooling), and the mixture was stirred at room temperature for 3 h. The resulting solution was concentrated, and then added to excess pentane at the top of a silica gel column (20 g in pentane), rinsing on with minimal extra CH2Cl2. Elution with pentane firstly gave foreruns, and then further elution with 20-50% Et2O/pentane gave 2-[4-(bromomethyl)phenyl]-5-fluoropyridine (112) (348 mg, 87%) as a white solid that was used directly in the next step; 1H NMR (CDCl3) δ 8.54 (d, J=2.9 Hz, 1H), 7.92 (dt, J=8.4, 1.9 Hz, 2H), 7.72 (ddd, J=8.7, 4.3, 0.4 Hz, 1H), 7.52-7.43 (m, 3H), 4.54 (s, 2H); HRESIMS calcd for C12H10BrFN m/z [M+H]+ 267.9955, 265.9975, found 267.9959, 265.9979.
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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